molecular formula C14H15N3O B1527336 6-amino-N-benzyl-N-methylpyridine-3-carboxamide CAS No. 1490868-99-9

6-amino-N-benzyl-N-methylpyridine-3-carboxamide

Cat. No.: B1527336
CAS No.: 1490868-99-9
M. Wt: 241.29 g/mol
InChI Key: LQSZUVDTNDVMED-UHFFFAOYSA-N
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Description

6-Amino-N-benzyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H15N3O. It is a derivative of pyridine, featuring an amino group, a benzyl group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-benzyl-N-methylpyridine-3-carboxamide typically involves the following steps:

  • Benzylamine and Methylamine Reaction: The initial step involves the reaction of benzylamine with methylamine to form the benzyl-methyl intermediate.

  • Pyridine-3-carboxylic Acid Derivative Formation: The intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives to introduce the carboxamide group.

  • Amination: Finally, the amination step introduces the amino group at the 6-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Amino-N-benzyl-N-methylpyridine-3-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound may be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-amino-N-benzyl-N-methylpyridine-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 6-Amino-N-methylpyridine-3-carboxamide: Similar structure but lacks the benzyl group.

  • N-Benzyl-N-methylpyridine-3-carboxamide: Similar structure but lacks the amino group.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-amino-N-benzyl-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-13(15)16-9-12/h2-9H,10H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZUVDTNDVMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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